molecular formula C10H20N2O B2640545 1-(3,3-Dimethylbutyl)piperazin-2-one CAS No. 1249798-09-1

1-(3,3-Dimethylbutyl)piperazin-2-one

Cat. No.: B2640545
CAS No.: 1249798-09-1
M. Wt: 184.283
InChI Key: LGAQEYICZAQBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-Dimethylbutyl)piperazin-2-one is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.283 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H20N2O . Unfortunately, the search results do not provide more detailed information about its structure.


Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 184.28 g/mol . It is typically stored at 4 degrees Celsius and is available in oil form . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Chemical Synthesis and Derivatization

1-(3,3-Dimethylbutyl)piperazin-2-one and its derivatives are utilized in chemical synthesis and derivatization processes. A study highlighted the synthesis of bis(heteroaryl)piperazines (BHAPs), potent inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. In this context, various substituted aryl moieties, potentially including derivatives of this compound, played a crucial role in enhancing the potency of these compounds (Romero et al., 1994). Another research focused on the syntheses of polyamides, where the reaction of theophylline and thymine with dimethyl methylenesuccinate led to the creation of novel polyamides, possibly involving piperazine structures in the process (Hattori & Kinoshita, 1979).

Antimicrobial and Biofilm Inhibition

Derivatives of this compound have shown promising results in antimicrobial and biofilm inhibition studies. Compounds synthesized from 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine exhibited significant antibacterial and antifungal activities, indicating the potential of these derivatives in combating various microbial infections (Rajkumar et al., 2014). Novel bis(pyrazole-benzofuran) hybrids connected via a piperazine linker showed potent antibacterial efficacies and biofilm inhibition activities, offering insights into the structural utility of piperazine derivatives in developing new antibacterial agents (Mekky & Sanad, 2020).

Proteome Analysis and Mass Spectrometry

In proteome analysis, piperazine-based derivatives have been used for the derivatization of carboxyl groups on peptides to enhance signal detection in mass spectrometry. This application underscores the importance of such compounds in improving the sensitivity and accuracy of protein identification, which is crucial in various fields of biochemical research (Qiao et al., 2011).

Neuroprotection and Therapeutic Applications

In the field of neuroprotection, dimethyl-carbamic acid derivatives containing a piperazine moiety have been investigated for their potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's. These compounds have demonstrated promising neuroprotective properties, indicating their potential application in medical treatment strategies (Lecanu et al., 2010).

Safety and Hazards

The safety information for 1-(3,3-Dimethylbutyl)piperazin-2-one indicates that it is classified under GHS05 and GHS07 pictograms, with the signal word "Danger" . Hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(3,3-dimethylbutyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)4-6-12-7-5-11-8-9(12)13/h11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAQEYICZAQBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN1CCNCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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